MGR1 -

MGR1

Catalog Number: EVT-1535176
CAS Number:
Molecular Formula: C22H24O5
Molecular Weight: 368.429
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MGR1 is a novel ros-generating probe.
Overview

MGR1 is a chemical compound with the empirical formula C22H24O and a molecular weight of 368.42 g/mol. It is classified under organic compounds, specifically as a phenolic compound due to its aromatic structure featuring hydroxyl groups. MGR1 has garnered attention in scientific research for its potential applications in biochemistry and pharmacology, particularly in the context of mitochondrial function and drug resistance mechanisms.

Source and Classification

MGR1 is derived from various synthetic pathways and is often studied in relation to its interactions within biological systems. It is classified as a member of the mitochondrial inner membrane protease complex, which plays a crucial role in protein turnover within mitochondria . This classification highlights its importance in cellular metabolism and energy production.

Synthesis Analysis

Methods

The synthesis of MGR1 can be achieved through several methods, including:

  • Chemical Synthesis: Utilizing various organic reactions such as Friedel-Crafts acylation or alkylation to form the aromatic structure.
  • Biological Synthesis: Employing recombinant DNA technology to produce MGR1 through engineered microorganisms or cell lines that express the necessary biosynthetic pathways.

Technical Details

The synthesis typically involves multiple steps, including purification processes like high-performance liquid chromatography (HPLC) to ensure the compound's purity exceeds 98% . The use of specific reagents and controlled reaction conditions is crucial for optimizing yield and minimizing by-products.

Molecular Structure Analysis

Structure

MGR1 features a complex molecular structure characterized by a phenolic core with multiple substituents. The arrangement of atoms allows for various conformations, influencing its reactivity and interaction with biological targets.

Data

  • Empirical Formula: C22H24O
  • Molecular Weight: 368.42 g/mol
  • CAS Number: 2361529-46-4 .

The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate the precise spatial arrangement of atoms.

Chemical Reactions Analysis

Reactions

MGR1 participates in several chemical reactions, primarily involving:

  • Oxidation-Reduction Reactions: Due to the presence of hydroxyl groups, MGR1 can undergo oxidation, affecting its biological activity.
  • Substitution Reactions: The aromatic rings allow for electrophilic substitution, which can modify its chemical properties and enhance its efficacy as a drug candidate.

Technical Details

Kinetic studies can be conducted to understand the reaction mechanisms involved, including activation energies and reaction intermediates formed during these processes.

Mechanism of Action

MGR1 exhibits its biological effects primarily through interaction with mitochondrial proteins. Its mechanism involves:

  • Inhibition of Protease Activity: By binding to components of the mitochondrial inner membrane protease complex, MGR1 may influence protein turnover rates, thereby affecting mitochondrial function.
  • Modulation of Cell Signaling Pathways: MGR1 may alter signaling pathways associated with apoptosis and cell survival, contributing to drug resistance in cancer cells .

Data from experimental studies indicate that MGR1 can enhance cell adhesion-mediated drug resistance, suggesting its role in therapeutic challenges faced in oncology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: MGR1 typically appears as a white to off-white crystalline solid.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: MGR1 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of hydroxyl groups makes it reactive towards electrophiles, facilitating various chemical modifications.

Relevant analyses include spectroscopic methods to assess purity and stability over time under different environmental conditions.

Applications

MGR1 has significant potential applications in various scientific fields:

  • Pharmaceutical Research: Its role in mitochondrial dynamics makes it a candidate for developing drugs targeting metabolic disorders or enhancing chemotherapeutic efficacy.
  • Biochemical Studies: MGR1 serves as a tool for studying mitochondrial function and protein interactions within cellular systems.
  • Drug Development: Understanding its mechanism may lead to novel strategies for overcoming drug resistance in cancer therapies.
Introduction to MGR1 in Biological Systems

MGR1 represents a chemically distinct entity with emerging biological significance across diverse taxa. Initially characterized as a reactive oxygen species (ROS)-generating probe, this 1,4-dihydroquinone derivative functions as an esterase-activated compound that induces controlled oxidative stress in cellular environments. Its core structure, 5-hydroxy-1,4,4a,9a-tetrahydro-1,4-ethanoanthracene-9,10-dione (JCHD), remains biologically inert until enzymatic cleavage by ubiquitous esterases releases the active juglone-type compound. This activation mechanism enables precise spatial and temporal manipulation of intracellular ROS levels, establishing MGR1 as a valuable research tool for investigating redox biology and stress response pathways. Its multifunctional nature extends beyond a simple ROS inducer, with recent evidence implicating it in lipid peroxidation processes, particularly the generation of oxidized phosphatidylserine (PS)—a key apoptotic signaling molecule. This dual role as both a mechanistic probe and modulator of fundamental biological processes underscores its growing importance in cellular biochemistry [4].

MGR1 as a Multifunctional Biomarker Across Species

MGR1 demonstrates conserved biomarker functionality across evolutionary diverse organisms, serving as a sensitive indicator of cellular stress states:

  • ROS Generation and Apoptotic Signaling: Upon esterase-mediated activation, MGR1 generates superoxide that spontaneously dismutates to hydrogen peroxide, creating a measurable oxidative stress signature. This ROS flux specifically oxidizes phosphatidylserine (PS) in membrane bilayers, converting it into a pro-apoptotic "eat me" signal recognized by phagocytes. The quantifiable relationship between MGR1 exposure and oxidized PS production establishes it as a biomarker for membrane lipid peroxidation events preceding programmed cell death. Comparative studies show this pathway remains functionally conserved from mammalian cells to unicellular eukaryotes [4].
  • Magnesium Homeostasis Disruption: Experimental evidence links MGR1-induced oxidative stress to disrupted magnesium (Mg²⁺) cycling, a critical process maintaining cellular bioenergetics. Overexpression of CNNM transporters (Mg²⁺ regulators) in Ostreococcus tauri alters cellular responses to MGR1-induced stress, demonstrating functional interplay between ROS and Mg²⁺ dynamics. The compound’s ability to lengthen circadian periods in microalgae via Mg²⁺ dysregulation further positions it as a biomarker for ion homeostasis disruption [6].
  • Functional Genomic Screening: MGR1 enables chemical genetic identification of stress-response elements. When deployed in mammalian cell screens, it facilitated the discovery of ABHD12 as a lipase regulating oxidized PS metabolism—validated in primary macrophages and Abhd12⁻/⁻ knockout mice under inflammatory challenge. This application highlights its utility in pinpointing enzymes maintaining redox balance during pathological stress [4].

Table 1: Biomarker Functions of MGR1 Across Biological Contexts

Biological ProcessMGR1-Induced PhenotypeDetection MethodConservation
Oxidative StressSuperoxide/H₂O₂ generationChemiluminescence, DCF assayMammals to microalgae
Apoptotic SignalingPhosphatidylserine oxidationLC-MS/MS quantificationMammalian systems
Magnesium HomeostasisCircadian period lengtheningLuminescent Mg²⁺ assayPhotosynthetic eukaryotes
Enzyme DiscoveryABHD12 lipase identificationChemical genetic screeningMammals

Taxonomic Distribution of MGR1 Homologs

Homologs functionally responsive to MGR1-mediated stress exhibit broad phylogenetic distribution, with key evolutionary patterns:

  • Prokaryotic Precursors: The esterase-activation mechanism of MGR1 targets enzymes deeply conserved in bacteria and archaea. Homologs of mammalian ABHD12—identified through MGR1 screening—share catalytic domains with bacterial serine hydrolases, suggesting ancient evolutionary origins of its molecular targets. Similarly, CNNM transporters regulating Mg²⁺ homeostasis show structural homology with CorC bacterial Mg²⁺ transporters [6] [9].
  • Eukaryotic Diversity: Functional analogs exist in divergent eukaryotic lineages:
  • Stramenopiles: Hyphochytrium catenoides expresses potassium-selective channelrhodopsins (KCRs) with structural motifs convergent with MGR1-sensitive transporters in higher eukaryotes [9].
  • Microalgae: Ostreococcus tauri possesses two distinct CNNM homologs (OtCNNM1/2) that modulate Mg²⁺ fluxes under oxidative stress. Phylogenetic analysis separates these into Clade A (OtCNNM1, sharing ancestry with human CNNM1-4) and Clade B (OtCNNM2, restricted to photosynthetic/prokaryotic species) [6].
  • Fungi: The Mycogone perniciosa MgR1 strain (note nomenclature distinction) exhibits ROS-responsive pathogenic genes including cytochrome P450s and G-proteins, indicating parallel stress adaptation mechanisms [1].
  • Metazoan Conservation: Mammalian orthologs of MGR1 targets (ABHD12, CNNMs) show high structural conservation in catalytic domains. Human ABHD12 retains 85% sequence identity with rodent counterparts in regions critical for hydrolyzing MGR1-generated oxidized PS [4].

Table 2: Phylogenetic Distribution of MGR1-Responsive Elements

Taxonomic GroupRepresentative OrganismFunctional HomologDomain Architecture
BacteriaEscherichia coliCorC Mg²⁺ transporterDUF21, CBS-pair, CorC-HlyC
StramenopilesHyphochytrium catenoidesPotassium channelrhodopsin (KCR)Light-sensing domain, K⁺ selectivity filter
MicroalgaeOstreococcus tauriOtCNNM1 (Clade A)DUF21, CBS-pair, cNMP domain
OtCNNM2 (Clade B)DUF21, CBS-pair, CorC-HlyC
FungiMycogone perniciosaMgR1 strain pathogenic factorsCytochrome P450, G-protein domains
MammalsMus musculusABHD12 lipaseSerine hydrolase domain, transmembrane domain

Historical Discovery and Nomenclature Variations

The identification and naming of MGR1 reflect evolving conventions in biochemical terminology:

  • Discovery Timeline: MGR1 was first synthesized as a dihydroquinone-derived esterase-activated probe designed to overcome limitations of existing ROS inducers. Its development addressed the poor bioavailability of natural juglones through rational incorporation of a metabolically cleavable handle (2019). Functional characterization revealed its superior ROS generation capacity compared to menadione, artemisinin, and H₂O₂ in HEK293T cells, establishing it as a novel biochemical tool [4].
  • Nomenclature Challenges: The "MGR1" designation follows laboratory-specific naming practices rather than standardized chemical nomenclature, creating potential ambiguities:
  • Strain vs. Compound: The notation conflicts with Mycogone perniciosa strain "MgR1" used in fungal genomics (c. 2021), illustrating how alphanumeric codes risk taxonomic confusion [1].
  • Structural Ambiguity: Unlike systematic names (e.g., 5-hydroxy-1,4,4a,9a-tetrahydro-1,4-ethanoanthracene-9,10-dione), "MGR1" lacks chemical transparency. This deviation complicates database searches compared to HGVS-compliant genetic nomenclature (e.g., NM_000138.5 for FBN1) [5] [7].
  • Ortholog Labeling: Homologous stress pathways reference organism-specific designations (e.g., Ostreococcus OtCNNM1 vs. human CNNM1), lacking cross-taxonomic harmonization. This contrasts standardized gene symbols mandated by HUGO Gene Nomenclature Committee guidelines [5].
  • Standardization Efforts: Recent frameworks aim to resolve such inconsistencies:
  • Chemical Identifiers: IUPAC naming and PubChem CID assignment provide unambiguous structural references distinct from biological strain designations.
  • Biomarker Terminology: The ClinGen Variant Curation Expert Panel model (e.g., for FBN1) demonstrates how multidisciplinary consensus establishes standardized descriptors—a potential template for research compounds [7] [10].
  • Machine-Assisted Curation: Emerging AI tools automatically map colloquial names to structured databases, mitigating historical nomenclature gaps (e.g., VariantValidator for genetic lesions) [3] [10].

Table 3: Nomenclature Evolution and Conflicts

Designation ContextMGR1/MgR1 ExamplesStandardization SystemResolution Mechanism
Chemical ProbeMGR1 (ROS generator)IUPAC nomenclature, PubChem CIDsStructural descriptor implementation
Microbial StrainMycogone MgR1Microbial Culture Collection IDs (e.g., CBS 322.22)Deposition in curated repositories
Protein TargetsABHD12, CNNM1-4HGNC gene symbols, UniProt IDsCross-database identifier mapping
Genetic VariantsNot applicableHGVS (e.g., NM_000138.5:c.350G>A)ClinGen VCEPs [7]

Properties

Product Name

MGR1

IUPAC Name

((9,10-Dioxo-1,4,4a,9,9a,10-hexahydro-1,4-ethanoanthracen-5-yl)oxy)methyl pivalate

Molecular Formula

C22H24O5

Molecular Weight

368.429

InChI

InChI=1S/C22H24O5/c1-22(2,3)21(25)27-11-26-15-6-4-5-14-18(15)20(24)17-13-9-7-12(8-10-13)16(17)19(14)23/h4-7,9,12-13,16-17H,8,10-11H2,1-3H3

InChI Key

XOQBQESWHYEJGY-UHFFFAOYSA-N

SMILES

CC(C)(C)C(OCOC1=CC=CC2=C1C(C3C(CC4)C=CC4C3C2=O)=O)=O

Solubility

Soluble in DMSO

Synonyms

MGR1; MGR 1; MGR-1

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